molecular formula C8H12ClN3O B2561428 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride CAS No. 2243514-35-2

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride

Cat. No.: B2561428
CAS No.: 2243514-35-2
M. Wt: 201.65
InChI Key: UWEHDMLGFYBQRW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent functionalization introduces the hydroxymethyl group at the 2-position, followed by hydrochloride formation to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve nucleophiles like alkyl halides or amines, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation products include formaldehyde, formic acid, and carboxylic acids.

  • Reduction products may include primary, secondary, or tertiary amines.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.

  • Tetrahydropteroic Acid Derivatives: These derivatives are related to the synthesis of vitamin B12 and have similar bicyclic cores.

Uniqueness: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which can influence its reactivity and biological activity compared to other pyrido[2,3-d]pyrimidines.

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Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c12-5-7-10-4-6-2-1-3-9-8(6)11-7;/h4,12H,1-3,5H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEHDMLGFYBQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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